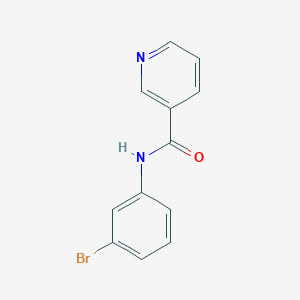
N-(3-bromophényl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)pyridine-3-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPC is a pyridine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
N-(3-bromophenyl)pyridine-3-carboxamide is believed to work by binding to a specific site on ion channels, causing a conformational change that alters their function. This can result in changes in the flow of ions across the cell membrane, which can affect a range of physiological processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel function, the inhibition of certain enzymes, and the activation of certain signaling pathways. These effects can have a range of implications for various biological processes, including nerve and muscle function, inflammation, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-bromophenyl)pyridine-3-carboxamide in lab experiments is its selectivity for certain types of ion channels, which can allow for more targeted and specific studies. Additionally, N-(3-bromophenyl)pyridine-3-carboxamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-(3-bromophenyl)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a range of potential future directions for research on N-(3-bromophenyl)pyridine-3-carboxamide. One area of interest is in the development of new therapeutic applications for N-(3-bromophenyl)pyridine-3-carboxamide, particularly in the treatment of ion channel-related disorders, such as epilepsy and cardiac arrhythmias. Additionally, further studies on the mechanism of action of N-(3-bromophenyl)pyridine-3-carboxamide and its effects on various physiological processes could lead to new insights into the function of ion channels and other important biological processes.
Applications De Recherche Scientifique
Activité antibactérienne
La N-(3-bromophényl)pyridine-3-carboxamide a été étudiée pour son potentiel antibactérien. Dans une étude axée sur le traitement de la flétrissure bactérienne de la tomate causée par Ralstonia solanacearum, de nouveaux analogues de la pyridine-3-carboxamide ont été synthétisés. Parmi ceux-ci, le composé 4a a fait preuve d'une efficacité exceptionnelle contre R. solanacearum. Il a considérablement amélioré la résistance aux maladies des plants de tomate, réduit les pourcentages d'infection et inhibé la croissance du pathogène . Les chercheurs continuent d'explorer ses mécanismes antibactériens et ses applications potentielles en agriculture.
Science des matériaux et électronique organique
Les composés de la pyridine-3-carboxamide pourraient trouver des applications dans la science des matériaux et l'électronique organique. Leurs structures conjuguées peuvent contribuer aux propriétés semi-conductrices, ce qui les rend pertinentes pour les photovoltaïques organiques, les diodes électroluminescentes (LED) et les transistors à effet de champ (FET).
En résumé, la this compound est prometteuse dans divers domaines, de l'agriculture à la découverte de médicaments et à la science des matériaux. Les chercheurs continuent d'explorer ses applications multiformes, et d'autres études dévoileront des utilisations supplémentaires de ce composé intrigant . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Propriétés
IUPAC Name |
N-(3-bromophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILYJCDSGEIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



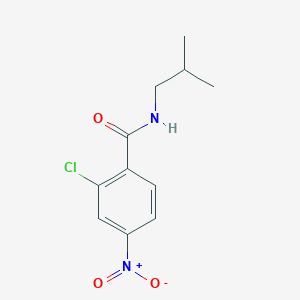
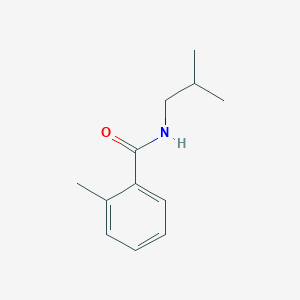

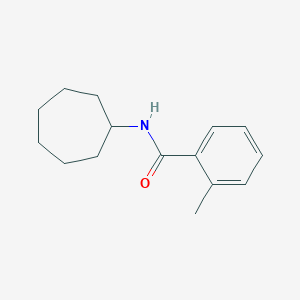

![N-[4-(butan-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B404874.png)
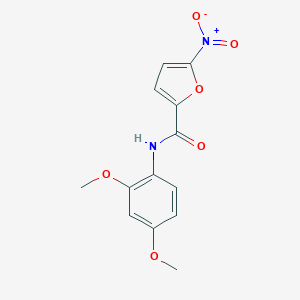
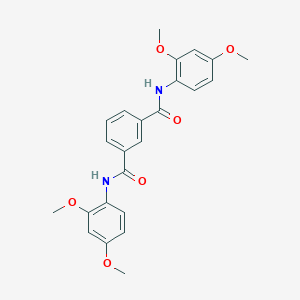
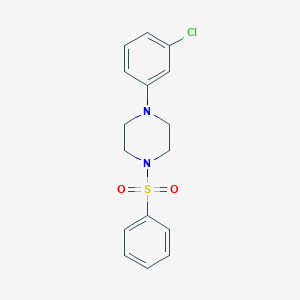
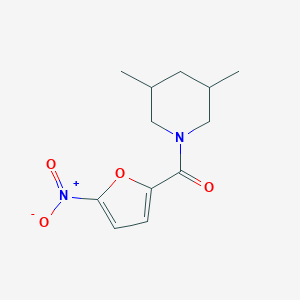
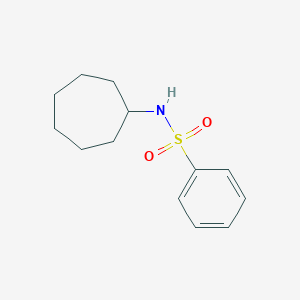
![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
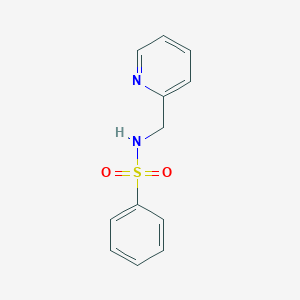
![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)